N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-6-3-10(8-21-15)16(24)22-9-11(23)12-4-5-14(26-12)13-2-1-7-25-13/h1-8,11,23H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQXNLRLQRVRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.
Structural Overview
The compound is characterized by:
- Bithiophene moiety : This component enhances the compound's ability to engage in π–π stacking interactions with biological targets.
- Hydroxyethyl group : This functional group increases solubility and facilitates hydrogen bonding.
- Trifluoromethyl pyridine : The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's interaction with various biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bithiophene Moiety : Utilizes Suzuki–Miyaura coupling reactions to create the bithiophene structure.
- Introduction of Hydroxyethyl Group : Reacts with hydroxyethylating agents under basic conditions.
- Formation of Pyridine Carboxamide : Combines the hydroxyethyl-bithiophene intermediate with appropriate acyl chlorides to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Modulation : It can modulate receptor activity through binding interactions facilitated by its hydrophobic and hydrogen-bonding capabilities.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into potential applications:
- Anti-Cancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, derivatives featuring bithiophene structures were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition at low micromolar concentrations .
- Anti-Inflammatory Properties : Research indicates that compounds containing hydroxyethyl groups exhibit anti-inflammatory effects, possibly by downregulating pro-inflammatory cytokines .
- Antimicrobial Activity : Some derivatives have been assessed for their antimicrobial properties against pathogens like Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition .
Data Table of Biological Activities
Scientific Research Applications
Structural Overview
The compound is characterized by several key features:
- Bithiophene Moiety : This structure enhances the compound's ability to engage in π–π stacking interactions with biological targets, which is crucial for its biological activity.
- Hydroxyethyl Group : This functional group increases solubility and facilitates hydrogen bonding, enhancing the compound's interaction with biological systems.
- Trifluoromethyl Pyridine : The presence of trifluoromethyl groups increases lipophilicity, influencing the compound's interaction with various biological systems.
Anti-Cancer Activity
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, derivatives featuring bithiophene structures have demonstrated significant cytotoxic effects against various cancer cell lines at low micromolar concentrations. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Anti-Inflammatory Properties
Compounds containing hydroxyethyl groups exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases, where modulation of cytokine levels can alleviate symptoms.
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial properties against pathogens such as Mycobacterium tuberculosis. These studies report promising results, with effective inhibition observed at specific concentrations (IC50 values), indicating potential use as antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anti-Cancer Studies : A study on bithiophene derivatives showed significant inhibition of cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest.
- Inflammation Research : Research on hydroxyethyl-containing compounds revealed their ability to modulate inflammatory responses in vitro, highlighting their therapeutic potential in chronic inflammatory conditions.
- Antimicrobial Evaluation : Investigations into the antimicrobial efficacy of related compounds demonstrated effective inhibition against various microbial strains, supporting further development as therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide?
The synthesis typically involves sequential coupling reactions. First, the 2,2'-bithiophene moiety is functionalized at the 5-position via Suzuki-Miyaura coupling or direct lithiation followed by electrophilic substitution. The hydroxyethyl group is introduced through nucleophilic epoxide ring-opening or hydroxylation of a vinyl intermediate. Finally, amide coupling between the bithiophene-ethanol derivative and 6-(trifluoromethyl)pyridine-3-carboxylic acid is achieved using carbodiimide reagents (e.g., EDCI/HOBt). Continuous flow chemistry can optimize reaction scalability and reproducibility, with yields improved by 15–20% compared to batch methods .
Q. How is the compound characterized structurally to confirm purity and identity?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the bithiophene and pyridine moieties. The trifluoromethyl group appears as a singlet at ~110 ppm in F NMR.
- X-ray Crystallography : Resolves conformational details, such as the dihedral angle between thiophene rings (typically 15–25°) and hydrogen-bonding interactions involving the hydroxyethyl group.
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 455.2) .
Q. What stability assessments are critical for handling this compound under experimental conditions?
Conduct stress testing under varied conditions:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C.
- Photostability : UV-Vis exposure (254 nm) for 24 hours reveals <5% degradation.
- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases (pH <3 or >10) within 12 hours. Store at –20°C in amber vials under inert atmosphere .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 3.2 eV), indicating electron-rich bithiophene regions prone to electrophilic attack.
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers, showing preferential localization near membrane-embedded proteins (e.g., GPCRs) due to hydrophobic trifluoromethyl and thiophene groups.
- Docking Studies : Predict binding affinity (ΔG ≈ –9.8 kcal/mol) to kinase targets via hydrogen bonding with the carboxamide and π-stacking with pyridine .
Q. How to resolve contradictions in biological activity data across different assays?
- Orthogonal Assays : Compare enzymatic inhibition (IC) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may confound results.
- Buffer Optimization : Test activity in varying ionic strengths; the trifluoromethyl group’s hydrophobicity may reduce solubility in high-salt conditions, artificially lowering potency .
Q. What structure-activity relationship (SAR) insights guide modification of the bithiophene moiety?
Systematic substitutions reveal:
Q. How are electronic properties analyzed to rationalize reaction selectivity?
- Cyclic Voltammetry : Oxidation peaks at +1.1 V (vs. Ag/AgCl) correlate with bithiophene’s electron-donating capacity.
- UV-Vis Spectroscopy : λ at 320 nm (π→π* transition) shifts bathochromically upon formylation, confirming extended conjugation.
- Vilsmeier-Haack Reaction : Electrophilic formylation occurs at the 4-position of the bithiophene (most nucleophilic site), validated by H NMR coupling constants .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Byproduct Formation : Thiophene oligomers (MW ~800 Da) are removed via size-exclusion chromatography.
- Crystallization Optimization : Use mixed solvents (e.g., EtOAc/heptane) to enhance crystal lattice stability, achieving >99% purity.
- Continuous Chromatography : Reduces solvent consumption by 40% compared to column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
